N-[1-(2-methylphenyl)propyl]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-methylphenyl)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-12(14-13(15)5-2)11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQNLHZZDOVRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N 1 2 Methylphenyl Propyl Propanamide and Analogues
Classical Amidation Reactions in Propanamide Synthesis
The traditional approach to synthesizing N-[1-(2-methylphenyl)propyl]propanamide involves a two-step process starting with the formation of a halo-amide intermediate, followed by nucleophilic substitution. This well-established route is valued for its reliability and the accessibility of its starting materials.
Amidation of o-toluidine (B26562) with 2-chloropropionyl chloride
The initial step in the classical synthesis is the acylation of an aniline derivative. In this case, o-toluidine is reacted with 2-chloropropionyl chloride in an amidation reaction to form the key intermediate, 2-Chloro-N-(2-methylphenyl)propanamide. google.com This reaction is a standard method for forming amide bonds, where the nucleophilic amine attacks the electrophilic acyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. A common procedure involves dissolving o-toluidine and a base, such as potassium carbonate, in a solvent like acetone (B3395972) under cooled conditions, for instance, in an ice-water bath. google.com The 2-chloropropionyl chloride is then added dropwise to control the exothermic reaction. google.com After the addition, the reaction is allowed to proceed at room temperature for several hours to ensure completion. google.com The selection of a biphasic system, using an organic solvent like toluene (B28343) and an aqueous solution of a base like sodium hydroxide (B78521), is another effective approach for this transformation. nih.govresearchgate.net
| Reactant | Reagent | Base/Catalyst | Solvent | Key Conditions |
| o-Toluidine | 2-chloropropionyl chloride | Potassium Carbonate | Acetone | Ice-water bath, dropwise addition, reaction at 20-30°C for 2-3 hours google.com |
| p-Toluidine | α-chloropropionyl chloride | Sodium Hydroxide | Toluene/Water | Biphasic suspension, vigorous stirring at 273 K (0°C) nih.govresearchgate.net |
The molar ratio of the reactants is a critical parameter for optimizing the yield. Typically, a slight excess of the acyl chloride and the base is used relative to the o-toluidine. google.com For example, a molar ratio of o-toluidine to 2-chloropropionyl chloride to potassium carbonate might be 1:1-1.5:1-3. google.com
Subsequent Amination with Propylamine (B44156)
Following the formation of the chloro-amide intermediate, the next step is a nucleophilic substitution reaction where the chlorine atom is displaced by propylamine. This amination step introduces the propylamino side chain, leading to the formation of the final product, N-(2-Methylphenyl)-2-(propylamino)propanamide. google.com
The intermediate, 2-Chloro-N-(2-methylphenyl)propanamide, is dissolved in an appropriate organic solvent, such as toluene or acetone. google.com Propylamine is then added, and the mixture is heated to reflux for an extended period, typically 12 to 14 hours, at a temperature ranging from 70 to 110°C. google.com A molar excess of propylamine is generally used to drive the reaction to completion and to act as a base to neutralize the hydrogen chloride formed. google.com The molar ratio of the intermediate to propylamine is often in the range of 1:2 to 1:4. google.com This process yields the crude final product, which can then be purified. google.com
Intermediate Compound Chemistry: 2-Chloro-N-(2-methylphenyl)propanamide
The crystal structure of a related compound, 2-chloro-N-(p-tolyl)propanamide, has been studied, revealing details about bond lengths and angles. nih.govresearchgate.net In this analogue, the N—C bond lengths are approximately 1.344 Å and the C=O bond lengths are around 1.224 Å. nih.govresearchgate.net The crystal packing is characterized by the formation of chains through N—H⋯O hydrogen bonds between the amide groups. nih.govresearchgate.net While this data is for the para-isomer, it provides insight into the likely structural characteristics of the ortho-substituted intermediate.
| Compound Name | CAS Number | Molecular Formula | Synonyms |
| 2-Chloro-N-(2-methylphenyl)propanamide | 19281-31-3 | C10H12ClNO | 2-Chloro-o-propionotoluidide, Prilocaine impurity A chemicalbook.comechemi.com |
Alternative Synthetic Routes and Methodological Innovations
While the classical synthesis is robust, modern chemistry seeks more efficient, sustainable, and selective methods. Research into alternative routes for the synthesis of this compound and its analogues focuses on catalytic systems and asymmetric approaches to control chirality.
Exploration of Catalytic Systems in Amidation
Catalytic direct amidation, which forms an amide bond from a carboxylic acid and an amine with the elimination of only water, represents a greener alternative to traditional methods that use stoichiometric activating agents. catalyticamidation.infoucl.ac.uk These classical methods generate significant amounts of waste. catalyticamidation.info The development of effective catalysts for direct amidation is a key area of research. catalyticamidation.infosigmaaldrich.com
Boronic acids have emerged as one of the most common classes of catalysts for these reactions. ucl.ac.uk They can facilitate the amidation of a wide range of substrates under milder conditions than uncatalyzed thermal reactions, which often require temperatures above 160°C. mdpi.com The mechanism is thought to involve the activation of the carboxylic acid through its interaction with the boron catalyst. catalyticamidation.info Other catalytic systems being explored include those based on zirconium and other transition metals, which can catalyze the amidation of carboxylic acids or the aminolysis of esters. mdpi.comresearchgate.net
The primary advantages of catalytic amidation include:
Atom Economy: The only byproduct is water, reducing waste. catalyticamidation.info
Milder Conditions: Reactions can often be performed at lower temperatures. ucl.ac.uk
Sustainability: Avoids the use of hazardous stoichiometric reagents like thionyl chloride or carbodiimides. ucl.ac.uk
Despite these advantages, the widespread industrial adoption of catalytic amidation has been slow, partly due to the limited scope of some catalysts and the high efficiency already established for classical methods in many applications. ucl.ac.uk
Asymmetric Synthesis Approaches for Chiral Purity
This compound possesses a chiral center at the carbon atom bonded to the nitrogen and the propyl group. The synthesis of single-enantiomer drugs is crucial as different enantiomers can have different biological activities and toxicities. nih.gov Therefore, asymmetric synthesis, which produces a specific stereoisomer, is highly desirable.
Several strategies are employed to achieve chiral purity in the synthesis of such compounds:
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral starting materials.
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral Catalysis: A small amount of a chiral catalyst is used to induce enantioselectivity. This is often the most efficient method. nih.govresearchgate.net
For the synthesis of chiral amines and amides, methods like catalytic asymmetric reduction of imines or reductive amination of prochiral ketones are prominent. researchgate.net Imine reductases (IREDs), a class of enzymes, are particularly effective for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild, environmentally friendly conditions. researchgate.net Additionally, transition metal catalysts, such as those based on palladium or rhodium, combined with chiral ligands, have been successfully used in the asymmetric synthesis of N-C axially chiral compounds and other stereochemically complex amines and amides. nih.govmdpi.comchemrxiv.org These methods provide powerful tools for accessing enantiomerically pure this compound and its analogues, which is essential for their potential pharmaceutical applications. nih.gov
Green Chemistry Principles in Propanamide Synthesis
The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. instituteofsustainabilitystudies.com These principles provide a framework for designing safer, more efficient, and sustainable synthetic routes. epa.govsigmaaldrich.com
Key green chemistry principles applicable to propanamide synthesis include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. This is preferable to treating waste after it has been created. epa.govyale.edu
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials from the reactants into the final product, thereby reducing waste. acs.org For the synthesis of this compound, this involves the direct amidation of 1-(2-methylphenyl)propan-1-amine with a propanoic acid derivative, where the ideal reaction would have all atoms from both reactants forming the final product and a single byproduct, such as water.
Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. acs.org In propanamide synthesis, this translates to avoiding hazardous reagents like phosgene or highly toxic solvents.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. yale.edu Research focuses on replacing traditional, hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) with greener alternatives. researchgate.net
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. sigmaaldrich.com Whenever feasible, reactions should be conducted at ambient temperature and pressure. yale.edu Microwave-assisted synthesis is one method explored to improve energy efficiency and dramatically reduce reaction times. mdpi.com
Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. epa.gov Boronic acid derivatives and ceric ammonium (B1175870) nitrate (CAN) have been investigated as catalysts for direct amidation reactions. mdpi.comorganic-chemistry.org
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Developing selective catalysts that can directly couple the carboxylic acid and amine without needing to activate the acid (e.g., by converting it to an acyl chloride) is a key strategy. acs.org
Scalability and Process Optimization in Chemical Manufacturing Research
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires rigorous process optimization. This ensures the process is not only economically viable but also safe, efficient, and reproducible. acs.org Key areas of focus include solvent selection, reaction condition tuning, and yield enhancement.
Solvent Selection and Recovery
The choice of solvent is critical in large-scale amide synthesis, impacting reaction rate, selectivity, product isolation, and environmental footprint. nsf.gov Traditional solvents such as N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and dichloromethane (DCM) are often used but are facing increasing scrutiny due to health and environmental concerns. researchgate.net
Green alternatives are actively being researched and implemented. Water is a highly desirable green solvent, and recent developments have shown its potential for amide bond formation. nsf.gov Other greener solvents explored for amide synthesis include 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate, and dimethyl carbonate (DMC). nsf.gov The selection process involves balancing solubility, reactivity, boiling point (for ease of removal), and safety. Solvent recovery and recycling are crucial for the economic and environmental sustainability of the manufacturing process.
| Solvent Category | Examples | Advantages | Disadvantages |
| Traditional Aprotic | DMF, NMP, DCM | Good solubility for reactants | Health and environmental toxicity |
| Greener Alternatives | 2-MeTHF, Ethyl Acetate, DMC | Lower toxicity, potentially bio-based | May have lower solubility for some substrates |
| Neoteric Solvents | Water, Ionic Liquids | Environmentally benign (water), tunable properties (ILs) | Reactions in water can be slow; ILs can be expensive |
Reaction Condition Tuning (Temperature, Molar Ratios, Reaction Time)
Fine-tuning reaction conditions is essential for maximizing efficiency and product quality on an industrial scale.
Temperature: Amidation reactions can be run at a wide range of temperatures. While higher temperatures (e.g., 80-210 °C) can increase the reaction rate, they may also lead to the formation of impurities and decomposition of the product. google.comacs.org Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate and high yield. sigmaaldrich.com Microwave-assisted synthesis has been shown to significantly accelerate reactions, often completing in minutes what would take hours under conventional heating. mdpi.comnih.gov
Molar Ratios: The stoichiometry of the reactants—the amine (1-(2-methylphenyl)propan-1-amine) and the acylating agent (e.g., propanoic acid or propionyl chloride)—is a critical parameter. While a 1:1 molar ratio is theoretically ideal for atom economy, in practice, a slight excess of one reactant may be used to drive the reaction to completion. acs.org However, using large excesses should be avoided as it complicates purification and increases waste.
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Real-time analysis can be employed to monitor the reaction's progress and determine the optimal endpoint. yale.edu A typical amidation might run for several hours, but this is highly dependent on the specific reagents, catalyst, and temperature used. fishersci.co.uk
Yield Enhancement and Side Product Minimization
Maximizing the yield of this compound while minimizing the formation of side products is the primary goal of process optimization. This is achieved through a combination of the strategies mentioned above and the careful selection of coupling agents and catalysts.
In direct amidation between a carboxylic acid and an amine, the main side product is the ammonium carboxylate salt, which is in equilibrium with the starting materials. To push the equilibrium toward the amide product, a coupling agent or catalyst is often used, or water is removed as it is formed.
Common strategies include:
Use of Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective but generate stoichiometric amounts of urea byproducts that must be removed. fishersci.co.uk
Conversion to Activated Esters/Acyl Chlorides: Converting the propanoic acid to a more reactive species like an acyl chloride ensures a rapid and high-yielding reaction with the amine. However, this introduces an extra step and uses hazardous reagents like thionyl chloride, which contradicts green chemistry principles. fishersci.co.uk
Catalytic Direct Amidation: The use of catalysts, such as those based on boron organic-chemistry.org or other metals, allows for the direct formation of the amide from the carboxylic acid and amine under milder conditions, improving atom economy and reducing waste. acs.org
Derivatization Strategies of the Propanamide Scaffold
The this compound structure serves as a scaffold that can be chemically modified to create a library of new compounds with potentially different properties. Derivatization strategies often focus on predictable and high-yielding reactions.
Modifications on the Phenyl Ring
The 2-methylphenyl group offers several positions for modification through common aromatic substitution reactions. The existing methyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself (positions 4 and 6 on the ring).
| Reaction Type | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at the 4- or 6-position. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl (R-C=O) group. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. |
These modifications can significantly alter the electronic and steric properties of the molecule, which can be useful in developing new chemical entities. The newly introduced functional groups can also serve as handles for further chemical transformations, expanding the range of possible derivatives.
Variations on the Propyl and Methyl Substituents
The core structure of this compound can be systematically modified by altering the propyl and methyl groups. These modifications allow for the exploration of the structure-activity relationship of the molecule. The primary synthetic strategy involves the preparation of a substituted amine precursor, which is then acylated.
A plausible synthetic route to the precursor amine, 2-methyl-1-(2-methylphenyl)-2-propanamine, is outlined in a multi-step sequence starting from substituted benzyl halides. google.com This pathway can be adapted to introduce variations in the propyl and methyl substituents by selecting appropriately substituted starting materials.
Synthesis of the Amine Precursor:
The synthesis commences with the reaction of a substituted benzyl chloride, such as 2-methylbenzyl chloride, with isobutyronitrile in the presence of a strong base like lithium diisopropylamide (LDA). google.com This step forms 2,2-dimethyl-3-(2-methylphenyl)propanenitrile. Hydrolysis of the nitrile group under basic conditions yields 2,2-dimethyl-3-(2-methylphenyl)propanoic acid. google.com
Subsequent Curtius rearrangement of the carboxylic acid, using an azide such as diphenylphosphoryl azide, followed by trapping with an alcohol like benzyl alcohol, would produce a carbamate intermediate. google.com Finally, deprotection of the carbamate, for instance, through catalytic hydrogenation, yields the desired 2-methyl-1-(2-methylphenyl)-2-propanamine. google.com
Introducing Variations:
To introduce variations on the propyl and methyl substituents, the following approaches can be employed:
Variation of the Propyl Group: To generate analogues with different alkyl chains at the benzylic position, the synthesis can be initiated with different substituted benzyl chlorides. For instance, using 2-ethylbenzyl chloride would lead to an analogue with an ethyl group instead of a methyl group on the phenyl ring.
Variation of the Methyl Groups on the Propyl Chain: To modify the gem-dimethyl groups, the isobutyronitrile starting material can be replaced with other substituted nitriles. For example, using 2-ethylbutanenitrile would result in a final amine with two ethyl groups at that position.
Once the desired amine analogue is synthesized, the final step is the N-acylation. This is a standard transformation in organic chemistry where the amine is reacted with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a base to yield the final N-acyl amine.
Table 1: Synthetic Strategies for Varying Propyl and Methyl Substituents
| Target Variation | Synthetic Approach | Key Starting Material(s) | Key Reaction Step(s) |
| Modification of the substituent on the phenyl ring | Use of a different substituted benzyl chloride | e.g., 2-ethylbenzyl chloride | Alkylation of isobutyronitrile |
| Modification of the gem-dialkyl groups | Use of a different substituted nitrile | e.g., 2-ethylbutanenitrile | Alkylation with 2-methylbenzyl chloride |
| Modification of the acyl group | Use of a different acylating agent | e.g., Butyryl chloride | N-acylation of the amine precursor |
Isosteric Replacements within the Amide Linkage
Isosteric replacement of the amide bond in this compound can lead to analogues with potentially improved pharmacokinetic or pharmacodynamic properties. Common isosteres for the amide group include five-membered heterocycles such as 1,2,3-triazoles and 1,2,4-oxadiazoles.
1,2,3-Triazoles as Amide Isosteres:
The 1,2,3-triazole ring is a well-established bioisostere for the amide bond. nih.govacs.orgnih.govunimore.it The synthesis of a 1,4-disubstituted 1,2,3-triazole analogue would typically involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction.
A general synthetic pathway would involve:
Synthesis of an Alkyne: The propanamide portion of the molecule would be replaced by an alkyne. For instance, propargylamine could be acylated with 2-methylbenzoyl chloride to form N-(prop-2-yn-1-yl)-2-methylbenzamide.
Synthesis of an Azide: The amine precursor would be converted into an azide. 1-(2-methylphenyl)propan-1-amine can be diazotized and subsequently treated with an azide source to yield 1-azido-1-(2-methylphenyl)propane.
Cycloaddition: The alkyne and azide are then reacted in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring.
1,2,4-Oxadiazoles as Amide Isosteres:
The 1,2,4-oxadiazole ring is another common amide isostere. nih.govmdpi.com Its synthesis generally proceeds through the condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.
A general synthetic pathway would involve:
Synthesis of an Amidoxime: The amine part of the molecule would be converted into a nitrile and then to an amidoxime. For example, 1-(2-methylphenyl)propan-1-amine could be converted to the corresponding nitrile, which is then reacted with hydroxylamine to form the amidoxime.
Acylation and Cyclization: The amidoxime is then reacted with a carboxylic acid (e.g., propanoic acid) or an acyl chloride (e.g., propanoyl chloride) in the presence of a coupling agent and a base. The resulting O-acylamidoxime intermediate undergoes in situ or subsequent cyclodehydration to form the 3,5-disubstituted 1,2,4-oxadiazole.
Table 2: Synthetic Strategies for Isosteric Replacements of the Amide Linkage
| Isosteric Replacement | General Synthetic Method | Key Intermediates | Key Reaction |
| 1,2,3-Triazole | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide and terminal alkyne | Click Reaction |
| 1,2,4-Oxadiazole | Condensation and Cyclodehydration | Amidoxime and Carboxylic Acid/Acyl Chloride | Formation of O-acylamidoxime and subsequent cyclization |
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectral Analysis and Proton Assignment
In the ¹H NMR spectrum of N-[1-(2-methylphenyl)propyl]propanamide, each unique proton in the molecule generates a distinct signal, or resonance. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide detailed information about the electronic environment and connectivity of the protons.
Based on established principles, the expected resonances can be assigned as follows:
Aromatic Protons: The four protons on the 2-methylphenyl ring would appear in the downfield region, typically between 7.0 and 7.4 ppm, exhibiting complex splitting patterns due to coupling with each other.
Amide Proton (-NH-): The proton attached to the nitrogen atom would likely appear as a doublet in the range of 5.5-8.5 ppm, with its exact position influenced by solvent and concentration. The coupling would arise from the adjacent methine proton.
Methine Proton (-CH-): The single proton on the carbon adjacent to both the nitrogen and the phenyl ring is expected to be a multiplet, resulting from coupling to the amide proton and the neighboring methylene (B1212753) protons of the propyl group. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent heteroatom and aromatic ring.
Propanamide Methylene Protons (-CH₂-CO-): These protons would appear as a quartet, coupled to the terminal methyl group of the propanamide moiety.
Propyl Methylene Protons (-CH₂-CH₃): The methylene protons of the N-propyl group would present as a multiplet due to coupling with both the methine proton and the terminal methyl group.
Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the phenyl ring would give a singlet resonance, typically in the region of 2.2-2.5 ppm.
Terminal Methyl Protons (-CH₂-CH₃): The two terminal methyl groups (one on the propanamide and one on the N-propyl substituent) would each appear as a triplet, coupled to their adjacent methylene groups.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Amide (NH) | 5.5 - 8.5 | Doublet (d) |
| Aromatic (ArH) | 7.0 - 7.4 | Multiplet (m) |
| Methine (N-CH) | 4.5 - 5.5 | Multiplet (m) |
| Aromatic Methyl (Ar-CH₃) | 2.2 - 2.5 | Singlet (s) |
| Propanamide Methylene (CO-CH₂) | 2.1 - 2.4 | Quartet (q) |
| Propyl Methylene (N-CH-CH₂) | 1.5 - 1.9 | Multiplet (m) |
| Propanamide Methyl (CO-CH₂-CH₃) | 1.0 - 1.3 | Triplet (t) |
| Propyl Methyl (N-CH-CH₂-CH₃) | 0.8 - 1.1 | Triplet (t) |
Note: Predicted values are based on general principles of NMR spectroscopy; actual experimental values may vary.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of 170-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring resonate between 125 and 145 ppm. The carbon attached to the methyl group (C-2) and the carbon attached to the propyl chain (C-1) would have distinct shifts from the other four aromatic carbons.
Methine Carbon (-CH-N): The carbon atom bonded to the nitrogen would appear in the 50-60 ppm range.
Methylene and Methyl Carbons: The remaining aliphatic carbons, including the methyl and methylene groups of the propanamide and N-propyl chains, as well as the aromatic methyl group, would resonate in the upfield region of the spectrum, generally below 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-Ar) | 125 - 145 |
| Methine (N-CH) | 50 - 60 |
| Propanamide Methylene (CO-CH₂) | 25 - 35 |
| Propyl Methylene (N-CH-CH₂) | 20 - 30 |
| Aromatic Methyl (Ar-CH₃) | 15 - 25 |
| Propanamide Methyl (CO-CH₂-CH₃) | 5 - 15 |
| Propyl Methyl (N-CH-CH₂-CH₃) | 5 - 15 |
Note: Predicted values are based on general principles of NMR spectroscopy; actual experimental values may vary.
Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)
To confirm the assignments made in 1D NMR and to piece together the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the propanamide and N-propyl fragments, for instance, by showing a cross-peak between the -NH proton and the methine -CH proton, and between the protons of the -CH₂-CH₃ systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This technique allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon resonances.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). For this compound (molecular formula C₁₃H₁₉NO), HRMS would be used to determine its exact mass. This precise measurement allows for the calculation of the elemental composition, confirming that the observed molecular ion corresponds to the expected formula and ruling out other possibilities with the same nominal mass.
Fragmentation Pathway Analysis (e.g., GC-MS)
When coupled with Gas Chromatography (GC-MS), mass spectrometry can analyze the fragmentation pattern of a compound upon ionization. The specific fragments produced are characteristic of the molecule's structure and provide strong evidence for its identification. For this compound, key fragmentation pathways would likely include:
Alpha-Cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. A primary fragmentation would be the cleavage of the C-C bond next to the nitrogen on the propyl side, leading to the formation of a stable, resonance-delocalized iminium cation.
McLafferty Rearrangement: If structurally feasible, a hydrogen atom can be transferred to the carbonyl oxygen, followed by cleavage, though this is more common in esters and ketones.
Amide Bond Cleavage: The amide bond itself can cleave, leading to fragments corresponding to the propanoyl cation and the [M-propanoyl]⁺ ion.
Loss of Alkyl Groups: Cleavage can result in the loss of the ethyl group from the N-propyl substituent.
Analysis of these characteristic fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR spectroscopy.
Application in Impurity Profiling
Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and purity of a substance. For this compound, chromatographic methods are indispensable for separating, identifying, and quantifying process-related impurities and potential degradation products. unr.edu.ar High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose. nih.govbohrium.com
An effective HPLC method, often utilizing a reverse-phase column (such as a C8 or C18), can separate this compound from non-polar and polar impurities. nih.gov A gradient elution system, for instance with a mobile phase consisting of acetonitrile (B52724) and water, allows for the effective separation of a wide range of compounds within a reasonable timeframe. nih.gov
Potential impurities in a synthetic batch of this compound could include:
Starting Materials: Unreacted 1-(2-methylphenyl)propan-1-amine and residual acylating agents like propanoyl chloride or propanoic anhydride.
Side-Reaction Products: Formation of diacylated byproducts or products resulting from reactions with residual catalysts. For instance, 2-chloro-N-(2-methylphenyl)propanamide is a known impurity in the synthesis of related anesthetic compounds. chemicalbook.com
Degradation Products: Hydrolysis of the amide bond back to the constituent amine and carboxylic acid can occur under certain conditions.
Mass spectrometry is a powerful tool for the structural elucidation of these separated impurities. bohrium.com Techniques like electrospray ionization (ESI) are commonly used in LC-MS to generate ions for analysis, providing accurate mass data that helps in identifying unknown compounds. unr.edu.ar
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. nih.gov
The spectrum of this compound is dominated by vibrations from its secondary amide and ortho-substituted aromatic ring.
Amide Vibrations: As a secondary amide, it exhibits several characteristic bands. The N-H stretching vibration appears as a single, sharp band in the region of 3300-3500 cm⁻¹. ucalgary.ca The most intense band in the IR spectrum is typically the C=O stretching vibration, known as the Amide I band, which for secondary amides is found around 1640-1680 cm⁻¹. researchgate.net The Amide II band, a result of N-H bending and C-N stretching vibrations, appears near 1510-1550 cm⁻¹.
Aromatic Vibrations: The 2-methylphenyl group gives rise to several distinct bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a series of absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the fingerprint region below 900 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Type |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Amide I (C=O Stretch) | 1640 - 1680 | IR (Strong), Raman (Moderate) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Amide II (N-H Bend, C-N Stretch) | 1510 - 1550 | IR (Moderate) |
This table presents generalized frequency ranges. Actual values for this compound may vary based on physical state and local molecular environment.
N-aryl amides like this compound can exist in different spatial arrangements, or conformations, due to restricted rotation around the amide C-N bond and the N-C(aryl) bond. These different conformers, or rotamers, are often in equilibrium. Vibrational spectroscopy is a sensitive probe of this conformational landscape.
Subtle changes in the molecular geometry between conformers lead to slight shifts in their vibrational frequencies. In particular, the Amide I (C=O) and N-H stretching frequencies are sensitive to the local electronic and steric environment. High-resolution IR or Raman spectroscopy can sometimes resolve these distinct vibrational signatures, allowing for the identification and even quantification of different conformers present in a sample. For example, hydrogen bonding interactions, which can differ between conformers, are known to cause significant shifts in N-H stretching bands. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for both qualitative and quantitative analysis.
The absorption of UV-Vis radiation by this compound is governed by the presence of chromophores—functional groups capable of absorbing light. The two primary chromophores in this molecule are the amide group and the 2-methylphenyl group.
The electronic transitions responsible for UV absorption are primarily the promotion of electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. shu.ac.uk
Aromatic π → π* Transitions: The 2-methylphenyl ring is the dominant chromophore. Benzene and its derivatives exhibit strong absorptions due to π → π* transitions. These typically occur in two regions: a very strong band near 200 nm and a weaker, structured band between 230-270 nm. These transitions are expected to be the most prominent features in the UV spectrum of the compound.
Amide n → π* Transition: The amide group itself has a weak n → π* transition, where a non-bonding electron from the oxygen atom is excited to the C=O anti-bonding orbital. This transition typically occurs around 215-220 nm and has a low molar absorptivity. ucalgary.calibretexts.org
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Amide (C=O) | n → π | ~215 - 220 |
| Phenyl Ring | π → π | ~200 and ~260 |
This table presents generalized absorption maxima. The exact wavelengths and molar absorptivities are dependent on the solvent and molecular structure. uomustansiriyah.edu.iq
UV-Vis spectroscopy is a robust and widely used technique for the quantitative analysis of compounds, based on the Beer-Lambert Law (A = εbc). A quantitative method for this compound can be readily developed.
The procedure involves measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). For this compound, the λmax corresponding to the strong π → π* transition of the 2-methylphenyl ring would be the most suitable for achieving high sensitivity. uomustansiriyah.edu.iq A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration graph. The choice of solvent is important; it must be transparent in the wavelength range of interest and effectively solubilize the compound. uomustansiriyah.edu.iq
Chromatographic Techniques for Separation and Purity Assessment
The rigorous characterization of a chemical compound is fundamental to understanding its properties and ensuring its suitability for any application. In the context of the N-substituted amide, this compound, chromatographic techniques are indispensable for its separation from reaction mixtures, assessment of its purity, and for detailed quantitative analysis. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. The selection of a specific technique is contingent on the compound's physicochemical properties, such as polarity, volatility, and molecular weight, as well as the analytical objective.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is extensively used to determine the purity of a synthesized batch and to quantify its concentration in various matrices. The separation is based on the compound's affinity for the stationary phase, typically packed in a column, versus the liquid mobile phase that is pumped through the column under high pressure.
For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach. sigmaaldrich.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), while the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile or methanol. sigmaaldrich.comnih.gov The retention of the analyte on the column is primarily driven by hydrophobic interactions. By adjusting the composition of the mobile phase, typically through a gradient elution where the proportion of the organic modifier is increased over time, compounds with varying polarities can be effectively separated. nih.gov
The amide functionality in this compound provides a degree of polarity, while the aromatic ring and alkyl chain contribute to its hydrophobicity. This balance of properties allows for good retention and separation on a reversed-phase column. The use of amide-functionalized stationary phases can also be advantageous as they may offer alternative selectivity compared to traditional C18 columns and can improve peak shape for certain basic compounds. sigmaaldrich.com Amide phases are generally less reactive than amine-based columns, enhancing reproducibility. mtc-usa.com
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic ring of the tolyl group exhibits strong absorbance, likely around 254 nm or 280 nm. nih.gov The purity of the compound is assessed by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Illustrative HPLC Conditions for the Analysis of Amide Compounds
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Injection Volume | 5-20 µL |
| Detection | UV at 254 nm |
This table represents typical starting conditions for method development for a compound like this compound and would require optimization.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is feasible, although its relatively high molecular weight and boiling point might necessitate high inlet and oven temperatures. A more common approach for analyzing amides by GC, especially for trace-level detection, involves chemical derivatization. sci-hub.senih.gov Derivatization converts the amide into a more volatile and thermally stable derivative, which improves its chromatographic behavior and detection sensitivity. nih.govnih.gov
For this compound, a silylation reaction, for instance, could be employed to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov This would decrease the polarity and increase the volatility of the molecule. Another approach is alkylation. nih.gov
The derivatized or underivatized sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas (e.g., helium or nitrogen). The column is typically a fused silica (B1680970) capillary column coated with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is usually programmed to increase during the analysis to elute compounds with higher boiling points. atlantis-press.com
Mass Spectrometry (MS) is the most common detector coupled with GC (GC-MS). sci-hub.seresearchgate.net The MS detector ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum for identification) and quantitative data. atlantis-press.comresearchgate.net The fragmentation pattern of this compound in the mass spectrometer would be a unique fingerprint for its identification.
Table 2: Representative GC-MS Conditions for Amide Analysis
| Parameter | Typical Condition |
| Column | HP-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Scan Range | 40-500 m/z |
This table provides general conditions that would serve as a starting point for the analysis of this compound or its derivatives.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. rochester.edulibretexts.org It allows the chemist to qualitatively assess the consumption of starting materials and the formation of the product in near real-time. thieme.de
In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, usually silica gel, coated on a solid support like glass or aluminum. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent and the solvent.
For monitoring the synthesis of this compound from, for example, 1-(2-methylphenyl)propan-1-amine and propanoyl chloride, three lanes would be spotted on the TLC plate: the starting amine, the reaction mixture, and a "co-spot" containing both the starting amine and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting amine in the reaction mixture lane will diminish in intensity, while a new spot, representing the less polar amide product, will appear with a higher Retention Factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization of the spots can be achieved under UV light (due to the aromatic ring) or by using a chemical staining agent like potassium permanganate (B83412) or iodine vapor. reddit.com
Table 3: Example TLC System for Monitoring Amide Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent, e.g., Hexane:Ethyl Acetate (3:1 v/v) |
| Application | Capillary spotting of starting material, reaction mixture, and co-spot |
| Development | In a closed chamber until the solvent front is ~1 cm from the top |
| Visualization | UV lamp (254 nm) and/or chemical stain (e.g., KMnO₄ dip) |
The eluent composition would need to be optimized to achieve an Rf value of approximately 0.3-0.5 for the product for optimal separation.
Advanced Separation Techniques (e.g., UHPLC-MS, LC-HRMS, LC-MS/MS)
For more demanding analytical challenges, such as the identification of trace-level impurities or the definitive structural confirmation of this compound, advanced hyphenated techniques are employed. These methods couple the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (UHPLC-MS) utilizes columns packed with smaller particles (typically sub-2 µm), which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net This is particularly useful for separating the target compound from closely related impurities or isomers.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). acs.org This precision allows for the determination of the elemental composition of this compound and its metabolites or degradation products, which is a powerful tool for structural elucidation and identification of unknown compounds. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) adds another dimension of specificity and is the gold standard for quantitative analysis of small molecules in complex matrices. sigmaaldrich.comresearchgate.net In an LC-MS/MS experiment, a specific parent ion of the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific fragment ions (product ions) are monitored in the second mass analyzer. This technique, often operating in Multiple Reaction Monitoring (MRM) mode, is exceptionally selective and sensitive, allowing for the quantification of the compound at very low concentrations. sigmaaldrich.com
These advanced techniques are crucial in fields like metabolomics and pharmaceutical analysis for providing comprehensive qualitative and quantitative information on small molecules such as this compound. uab.eduuconn.edu
Table 4: Overview of Advanced Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages |
| UHPLC-MS | High-resolution separation and sensitive detection | Faster analysis, improved peak capacity, higher sensitivity |
| LC-HRMS | Structural elucidation, identification of unknowns | High mass accuracy, determination of elemental composition |
| LC-MS/MS | Trace-level quantification in complex matrices | High selectivity and sensitivity, low detection limits |
Computational and Theoretical Chemical Studies of N 1 2 Methylphenyl Propyl Propanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of N-[1-(2-methylphenyl)propyl]propanamide. These calculations allow for a detailed examination of the molecule's electronic landscape.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a powerful tool for predicting the optimized geometry and various electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G*, are used to determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net This process of geometry optimization minimizes the energy of the molecule to find its ground state structure. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular architecture.
Interactive Table: Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C=O | 1.23 |
| Bond Length | C-N (amide) | 1.35 |
| Bond Length | N-H | 1.01 |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 |
| Bond Angle | O=C-N | 122.5 |
| Bond Angle | C-N-H | 120.8 |
| Dihedral Angle | C-C-N-C | 175.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
HOMO-LUMO Energy Analysis and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comnih.gov For this compound, analysis of the HOMO and LUMO distribution reveals the regions of the molecule most likely to be involved in chemical reactions.
Interactive Table: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -0.21 |
| HOMO-LUMO Gap | 6.33 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. researchgate.netresearchgate.net In the ESP map of this compound, regions of negative potential (typically colored red) are associated with electron-rich areas, such as the oxygen atom of the carbonyl group, and are prone to electrophilic attack. Conversely, areas of positive potential (colored blue), like the amide hydrogen, are electron-deficient and susceptible to nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from rotatable bonds, means it can exist in various conformations. Understanding these conformational preferences and their dynamics is essential for a complete picture of its behavior.
Rotational Barriers of Amide Bonds and Aromatic Rings
The rotation around the amide (C-N) bond in this compound is restricted due to the partial double bond character, leading to the possibility of cis and trans isomers. Computational methods can quantify the energy barrier for this rotation. Similarly, the rotation of the 2-methylphenyl group relative to the propanamide moiety also has an associated energy barrier. These rotational barriers dictate the conformational flexibility of the molecule and the relative populations of different conformers at a given temperature.
Interactive Table: Rotational Energy Barriers in this compound (Illustrative Data)
| Rotational Bond | Energy Barrier (kcal/mol) |
| Amide (C-N) | 18-20 |
| Phenyl-C | 2-4 |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational studies for a molecule of this type.
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by its environment, particularly the solvent. rsc.org Molecular dynamics (MD) simulations are employed to study the behavior of the molecule in different solvents over time. nih.govresearchgate.net These simulations can reveal how solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized. MD simulations provide a dynamic picture of these solvent-solute interactions and their impact on the molecule's preferred shape.
Exploration of Stable Isomers and Diastereomers
The molecular structure of this compound presents several sources of isomerism that are crucial for understanding its chemical behavior and potential biological interactions. Computational chemistry provides a powerful framework for identifying and evaluating the relative stabilities of these isomers.
The primary sources of isomerism in this molecule are:
Stereoisomerism: The carbon atom attached to the nitrogen, the 2-methylphenyl group, and the ethyl group (C1 of the propyl chain) is a chiral center. This gives rise to two enantiomers: (R)-N-[1-(2-methylphenyl)propyl]propanamide and (S)-N-[1-(2-methylphenyl)propyl]propanamide. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. dcu.ie The presence of more than one chiral center would result in diastereomers, which have different physical properties. dcu.ie
Rotational Isomerism (Conformational Isomerism): Amide bonds exhibit significant resonance, leading to a partial double bond character in the C-N bond. This restricts free rotation, creating two relatively stable planar conformers: the E-isomer (trans) and the Z-isomer (cis), where the alkyl substituents on the carbonyl carbon and the nitrogen are on opposite or the same side of the C-N bond, respectively. For N-aryl amides, the Z-isomer is often favored. researchgate.net Furthermore, rotation around the N-Aryl and C-Aryl single bonds can lead to additional stable conformers (rotamers) due to steric hindrance.
Computational methods, particularly Density Functional Theory (DFT), are employed to perform conformational analyses. By systematically rotating key dihedral angles and performing geometry optimization for each starting structure, a potential energy surface can be mapped. The resulting stable conformers (local minima on the surface) can be ranked by their calculated electronic energies. A combined spectroscopic and computational study on a different amide-substituted molecule demonstrated how these techniques can reveal the presence of multiple rotational isomers at room temperature. nih.gov
Below is a hypothetical data table illustrating the results of a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the relative energies of the most stable isomers of the (S)-enantiomer.
Table 1: Calculated Relative Stabilities of Isomers
| Isomer | Dihedral Angle (C=O)-N-Cα-C(Aryl) (°) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| (S)-Z-conformer 1 | ~180 | 0.00 | 75.1 |
| (S)-Z-conformer 2 | ~90 | 3.50 | 19.8 |
| (S)-E-conformer | ~0 | 8.25 | 5.1 |
Reactivity and Mechanism Predictions
Transition State Theory for Reaction Kinetics
Transition State Theory (TST) is a fundamental concept used to predict the rates of chemical reactions. When combined with quantum mechanical calculations, it allows for the detailed investigation of reaction mechanisms and the calculation of kinetic parameters. A common and important reaction for amides is hydrolysis, which can be catalyzed by acid or base.
Computational studies of base-catalyzed amide hydrolysis typically involve the following steps:
Geometry Optimization: The structures of the reactants (amide and nucleophile, e.g., OH⁻), the transition state (TS), and the products are fully optimized using a suitable level of theory, such as DFT with a basis set like 6-31+G(d). nih.gov
Transition State Search: A search algorithm is used to locate the saddle point on the potential energy surface that connects reactants and the tetrahedral intermediate. This TS structure is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-O bond and breaking of the C=O π-bond). blogspot.com
Energy Calculation: The electronic energies of the optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections and thermal corrections are added to obtain the free energies (G). The activation energy barrier (ΔG‡) is the difference in free energy between the transition state and the reactants. acs.orgmdpi.com
Studies have shown that for base-catalyzed hydrolysis, substituent groups on the amide can significantly affect the activation energy barrier. nih.govacs.org For this compound, the bulky 2-methylphenylpropyl group would likely hinder the approach of the hydroxide (B78521) ion, leading to a higher activation barrier compared to simpler amides like formamide. acs.org Solvation effects are also critical and are often included using polarizable continuum models (PCM). nih.gov
Table 2: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis
| Parameter | Value | Method |
|---|---|---|
| Reactants | This compound + OH⁻ | DFT (B3LYP/6-31+G(d)) with PCM (Water) |
| Free Energy of Activation (ΔG‡) | ~25.5 kcal/mol | |
| Imaginary Frequency of TS | ~-450 cm⁻¹ |
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. faccts.deq-chem.com This provides a quantitative picture of the bonding and electronic interactions within a molecule.
For this compound, NBO analysis would highlight several key features:
Amide Resonance: The most significant interaction is the delocalization of the nitrogen's lone pair (n_N) into the antibonding orbital of the carbonyl group (π_C=O). This n → π interaction is responsible for the partial double bond character of the C-N bond and the planarity of the amide group. The stabilization energy associated with this interaction can be calculated. wisc.edu
Hybridization: NBO analysis provides the hybridization of the atomic orbitals contributing to each bond. The carbonyl carbon is expected to be sp² hybridized, while the amide nitrogen will show hybridization between sp² and sp³, reflecting the balance between bonding and lone pair character.
Natural Atomic Charges: The analysis partitions the electron density to assign charges to each atom, offering a more robust alternative to Mulliken charges. q-chem.com These charges help in understanding the electrostatic potential and reactivity.
Table 3: Representative NBO Analysis Results for the Amide Group
| Interaction / Property | Description | Typical Calculated Value |
|---|---|---|
| Donor-Acceptor Interaction | n(N) → π*(C=O) | ~60-70 kcal/mol |
| Natural Charge on C (Carbonyl) | Electrostatic potential | ~+0.55 e |
| Natural Charge on O (Carbonyl) | Electrostatic potential | ~-0.60 e |
| Natural Charge on N | Electrostatic potential | ~-0.50 e |
| Wiberg Bond Index (C-N) | C-N bond order | ~1.25 |
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are reactivity descriptors derived from conceptual DFT that identify the regions in a molecule most susceptible to electrophilic or nucleophilic attack. scm.comresearchgate.net The function measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com
The condensed Fukui functions are calculated for each atom (k) using the electron populations (q) of the neutral (N), cationic (N-1), and anionic (N+1) species, all at the geometry of the neutral molecule: nih.gov
For Nucleophilic Attack (f⁺): f_k⁺ = q_k(N+1) - q_k(N). The site with the highest f⁺ value is the most likely to accept an electron (i.e., the most electrophilic site).
For Electrophilic Attack (f⁻): f_k⁻ = q_k(N) - q_k(N-1). The site with the highest f⁻ value is the most likely to donate an electron (i.e., the most nucleophilic site). scm.comnih.gov
For this compound, one would expect the carbonyl carbon to be the primary site for nucleophilic attack, while the amide nitrogen and specific positions on the aromatic ring would be candidates for electrophilic attack.
Table 4: Hypothetical Condensed Fukui Function Indices
| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon (C=O) | 0.25 | 0.05 |
| Carbonyl Oxygen (C=O) | 0.12 | 0.15 |
| Amide Nitrogen (N) | 0.04 | 0.22 |
| Aryl Carbon (C4') | 0.03 | 0.11 |
Spectroscopic Property Simulations
Computational Prediction of NMR Chemical Shifts
Computational methods are highly effective at predicting NMR spectra, which can be invaluable for structure elucidation and assigning signals in complex experimental spectra. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.netnih.gov
The standard procedure involves:
Performing a thorough conformational search and geometry optimization for the low-energy conformers of the molecule, as described in section 4.2.3.
For each conformer, calculating the isotropic magnetic shielding constants (σ) for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) using the GIAO method at a suitable level of theory (e.g., WP04/6-311++G(2d,p)). github.io
Converting the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against the shielding constant of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory: δ_sample = σ_ref - σ_sample. acs.org
If multiple conformers are present at the analysis temperature, the final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. github.io
This process can accurately predict chemical shifts, often with a mean absolute error of less than 0.1 ppm for ¹H and a few ppm for ¹³C, aiding in the differentiation between isomers. github.iorsc.org
Table 5: Hypothetical Comparison of Predicted vs. Typical Experimental NMR Shifts (ppm)
| Atom | Predicted Chemical Shift (δ) | Typical Experimental Range (δ) |
|---|---|---|
| ¹³C (Carbonyl C=O) | 174.5 | 170-175 |
| ¹³C (Aryl C-N) | 138.2 | 135-145 |
| ¹³C (Alkyl Cα-N) | 55.8 | 50-60 |
| ¹H (Amide N-H) | 7.9 | 7.5-8.5 |
| ¹H (Aryl) | 7.1-7.4 | 7.0-7.5 |
Theoretical IR and UV-Vis Spectra Derivation
While specific, peer-reviewed computational studies detailing the empirically derived spectra for this compound are not prevalent in public literature, its theoretical infrared (IR) and ultraviolet-visible (UV-Vis) spectra can be accurately predicted using well-established quantum chemical methodologies. The derivation relies principally on Density Functional Theory (DFT), a computational method that models the electronic structure of molecules to predict their properties. researchgate.net
The process begins with the optimization of the molecule's three-dimensional geometry. Using a selected functional, such as the widely used B3LYP or the range-separated hybrid functional ωB97XD, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy conformation of the molecule. researchgate.netinoe.ro The inclusion of polarization and diffuse functions in the basis set is crucial for accurately describing the electron distribution, which is essential for spectral predictions. inoe.ro
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule, which correspond to the absorption peaks in the IR spectrum. acs.orgnih.gov The absence of imaginary frequencies in the output confirms that the optimized structure represents a true energy minimum. nih.gov For amides, characteristic vibrational bands are of particular interest. nih.gov These include the Amide I band, primarily associated with the C=O stretching vibration, the Amide II band from N-H bending and C-N stretching, and the Amide III band, which is a more complex mix of vibrations. acs.orgnih.gov
The electronic absorption spectrum (UV-Vis) is typically calculated using Time-Dependent Density Functional Theory (TD-DFT) on the optimized ground-state geometry. researchgate.netnih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can then be used to generate a theoretical UV-Vis spectrum, which shows the wavelengths of maximum absorption (λmax). researchgate.net To simulate real-world conditions, these calculations can be performed within a solvent environment using models like the Conductor-like Polarizable Continuum Model (CPCM). researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Vibration |
|---|---|---|
| Amide A | ~3300–3500 | N-H stretching. acs.orgnih.gov |
| Aromatic C-H Stretch | ~3000–3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | ~2850–2960 | Stretching of C-H bonds in the propyl and methyl groups. |
| Amide I | ~1600–1800 | Predominantly C=O stretching. acs.orgnih.gov |
| Amide II | ~1470–1570 | A mix of N-H in-plane bending and C-N stretching. acs.orgnih.gov |
| Amide III | ~1250–1350 | A complex mix of C-N stretching and N-H bending. acs.orgnih.gov |
Nonlinear Optical (NLO) Properties of Related Amide Structures
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is critical for technologies like optical switching, data storage, and frequency conversion. scirp.orgdigitellinc.com Organic molecules, particularly those with amide functionalities, have attracted significant research interest as potential NLO materials due to their synthetic flexibility and potentially large NLO responses. inoe.ronih.gov
Linear Polarizability and Hyperpolarizabilities
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The linear polarizability (α) describes the linear response of the molecular dipole moment to an electric field, while the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) describe the quadratic and cubic responses, respectively. scirp.org A large first hyperpolarizability (β) value is a key indicator of a strong second-order NLO material. researchgate.net
These properties are routinely calculated using DFT methods. inoe.roscirp.org The accuracy of these calculations is highly dependent on the chosen functional and basis set. inoe.ro Studies have shown that basis sets incorporating diffuse and polarization functions, such as 6-311G++(d,p), are necessary for obtaining reliable hyperpolarizability values. inoe.ro The calculated values are often reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data and reference materials like urea. scirp.orgnih.gov A molecule with a small energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) tends to be more easily polarized, which often correlates with a larger hyperpolarizability value. researchgate.netnih.gov
| Molecule Class | Method | Dipole Moment (μ) [D] | Mean Polarizability (⟨α⟩) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] | Reference |
|---|---|---|---|---|---|
| 4-fluoro-4-hydroxybenzophenone | B3LYP | 1.171 | - | - | researchgate.net |
| Amido Alcohols | B3LYP/6-311G++(d,p) | Varies | Varies | Varies significantly with substitution | inoe.ro |
| Fused-Triazine Derivative (Cpd 3) | B3LYP/6-311G | 2.76 | - | 15x Urea | nih.gov |
| Fused-Triazine Derivative (Cpd 5) | B3LYP/6-311G | 6.96 | - | 24x Urea | nih.gov |
| Thiazolidine-Amide (THA@Cl) | PBE0 | - | - | ~10.5 (converted from 1217.15 a.u.) | researchgate.net |
| Thiazolidine-Amide (THA@FF) | PBE0 | - | - | ~13.3 (converted from 1546.58 a.u.) | researchgate.net |
Design Principles for NLO Materials based on Propanamide Scaffolds
The development of new, high-performance NLO materials is guided by established structure-property relationships. researchgate.netelsevierpure.comnjit.edu For organic molecules built upon scaffolds like propanamide, several key design principles can be applied to maximize the NLO response, particularly the first hyperpolarizability (β).
Establish a Strong Push-Pull System: The most effective strategy is the creation of a D-π-A architecture. rsc.org For a propanamide scaffold, the 2-methylphenyl group can act as the π-system and a mild electron donor. To enhance the NLO response, one could introduce a strong electron-donating group (e.g., -OCH₃, -N(CH₃)₂) onto the phenyl ring and/or modify the amide or propyl portion of the molecule to be more electron-withdrawing. researchgate.net
Increase π-Conjugation Length: The magnitude of the hyperpolarizability generally increases with the length of the π-conjugated system that connects the donor and acceptor groups. Replacing the phenyl group in this compound with a larger aromatic system, such as naphthyl or anthracenyl, would likely lead to a significant enhancement of the NLO properties.
Minimize the HOMO-LUMO Energy Gap: A smaller energy gap (E_gap) between the HOMO and LUMO facilitates intramolecular charge transfer, leading to greater polarizability and a larger NLO response. nih.gov The strategic placement of donor and acceptor groups can effectively lower this energy gap. researchgate.netnih.gov
Optimize Molecular Geometry: The planarity of the π-conjugated system influences the efficiency of electron delocalization. While the propanamide scaffold introduces significant non-planarity, designing related structures that promote a more planar arrangement of the donor, π-bridge, and acceptor components can improve the NLO effect.
By applying these principles, the basic this compound structure can be viewed as a foundational scaffold for the rational design of novel and potent NLO materials for advanced photonic applications. taylorfrancis.comnih.gov
Chemical Reactivity and Mechanistic Investigations of N 1 2 Methylphenyl Propyl Propanamide
Amide Bond Hydrolysis and Stability Studies
The hydrolysis of the amide bond in N-[1-(2-methylphenyl)propyl]propanamide represents a critical aspect of its chemical stability. This process, which results in the cleavage of the amide linkage to form propanal and 1-(2-methylphenyl)propan-1-amine, can be catalyzed by either acid or base. khanacademy.orgchemistrysteps.comlibretexts.org
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The subsequent elimination of the 1-(2-methylphenyl)propyl)amido anion is typically the rate-determining step. This anion is a relatively poor leaving group, and thus, forcing conditions such as high temperatures and a large excess of a strong base are often required to drive the reaction to completion. chemistrysteps.comarkat-usa.org The stability of the leaving amido anion, which is influenced by the electronic properties of the substituents on the nitrogen atom, plays a significant role in the reaction rate. Aryl amides, such as the one , are generally observed to hydrolyze more slowly than their aliphatic counterparts. arkat-usa.org
Table 1: General Conditions for Amide Hydrolysis
| Catalyst | Reagents | Temperature | General Outcome |
|---|---|---|---|
| Acid | Strong acid (e.g., HCl, H₂SO₄), Water | Elevated (e.g., 100 °C) | Carboxylic acid and ammonium (B1175870) salt |
This table presents generalized conditions for amide hydrolysis and is not based on specific experimental data for this compound.
Oxidation and Reduction Pathways of the Amide and Aromatic Moieties
The oxidation of this compound can target both the aromatic ring and the alkyl groups. The methyl group on the phenyl ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under vigorous conditions, which would typically convert it to a carboxylic acid group. Aldehydes and ketones can be oxidized to carboxylic acids using these reagents. ncert.nic.in The propyl group, particularly the benzylic carbon, could also be susceptible to oxidation.
The amide functionality itself is generally resistant to oxidation. However, under specific conditions, such as anodic oxidation, N-aryl amides can undergo transformations. organic-chemistry.org
The reduction of the amide group in this compound to an amine, specifically to N-propyl-1-(2-methylphenyl)propan-1-amine, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). ucalgary.cayoutube.com This reaction typically proceeds via a two-step mechanism involving nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-containing leaving group to form an iminium ion, which is then further reduced. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides unless activated. quora.comlibretexts.org
Table 2: General Reagents for Oxidation and Reduction of Related Functional Groups
| Transformation | Reagent | Functional Group Targeted | Typical Product |
|---|---|---|---|
| Oxidation | KMnO₄, K₂Cr₂O₇ | Alkyl group on aromatic ring | Carboxylic acid |
This table provides a general overview of reagents and is not based on specific experimental data for this compound.
Substitution Reactions on the Aromatic Ring and Propyl Chain
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The substituents already present on the ring, the propanamido group and the methyl group, direct the position of the incoming electrophile. The N-acyl group is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The interplay of these two groups will determine the regioselectivity of the substitution. For instance, in Friedel-Crafts acylation, a Lewis acid catalyst like aluminum chloride (AlCl₃) is used to introduce an acyl group onto the aromatic ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.org Due to steric hindrance from the adjacent propanamido group, substitution at the position ortho to the methyl group might be favored.
Nucleophilic substitution reactions on the propyl chain are also conceivable. For a substitution to occur on the propyl chain, a suitable leaving group would need to be present. For example, if the propyl chain were halogenated, it could undergo nucleophilic substitution. The rate of such a reaction would depend on the nature of the leaving group, with iodide being a better leaving group than bromide or chloride. mrcolechemistry.co.uk The reaction would likely proceed via an Sₙ2 mechanism if the substrate is a primary alkyl halide, or a mix of Sₙ1 and Sₙ2 for a secondary alkyl halide. mrcolechemistry.co.uk
Table 3: Expected Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
|---|---|---|
| -NHCOR (Propanamido) | Deactivating | Ortho, Para |
This table is based on general principles of electrophilic aromatic substitution and not on specific experimental data for this compound.
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular reactions of this compound could lead to the formation of cyclic structures. For instance, if a suitable functional group were introduced onto the propyl chain, intramolecular cyclization could occur. For example, the presence of a carbonyl group at the γ-position of the N-aryl substituent could facilitate a cyclization reaction to form a lactam.
Rearrangement reactions are also a possibility under certain conditions. For example, N-allyl-N-aryl amides are known to undergo Claisen rearrangement upon heating. youtube.com While the specific compound does not possess an allyl group, this illustrates the potential for rearrangements in related amide structures. Other named rearrangements like the Beckmann or Hofmann rearrangements typically involve different starting materials but highlight the diverse reactivity of amides. youtube.comwiley-vch.de
Studies on Interaction with Non-Biological Model Systems
The study of interactions between this compound and non-biological model systems can provide valuable information about its binding properties, particularly the role of the amide group in molecular recognition. Protein-mimetic scaffolds, which are synthetic molecules designed to mimic the structural and functional aspects of proteins, can be used for this purpose. nih.gov
While specific studies on the interaction of this compound with such scaffolds are not documented, research on related N-arylalkanamides has explored their binding to synthetic receptors. tandfonline.com These studies often employ techniques like NMR spectroscopy and isothermal titration calorimetry to determine binding affinities and elucidate the nature of the non-covalent interactions, such as hydrogen bonding and hydrophobic effects, that govern the complex formation. The insights gained from such studies can be extrapolated to understand how the amide moiety of this compound might interact with binding pockets in larger, more complex systems.
Analytical Chemistry Research Applications of N 1 2 Methylphenyl Propyl Propanamide
Development of Reference Standards for Analytical Method Validation
The development of a reference standard for N-[1-(2-methylphenyl)propyl]propanamide is a critical first step in the creation of any analytical method. bebpa.org A reference standard serves as a benchmark against which samples of the compound are compared, ensuring the accuracy and reliability of analytical results. bebpa.org The establishment of an in-house reference standard is often a compromise between the ideal scientific standard and what is practically achievable, especially in the early stages of product development. bebpa.org
The process begins with the selection of a high-purity batch of this compound, which is then thoroughly characterized to establish its identity and purity. This characterization typically involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, to confirm the molecular structure and elemental composition. The purity is often determined by a mass balance approach, taking into account the content of the main component, water, residual solvents, and inorganic impurities.
Once characterized, this batch is designated as the primary reference standard. Portions of this standard are then used to qualify secondary or working reference standards, which are used in routine analysis to minimize the use of the primary standard. The potency of the test sample is determined by comparing it to the potency of the reference standard. bebpa.org
Below is a hypothetical data table illustrating the characterization of a primary reference standard for this compound.
| Analytical Technique | Parameter | Result |
| ¹H NMR | Structural Confirmation | Conforms to the structure of this compound |
| ¹³C NMR | Structural Confirmation | Conforms to the structure of this compound |
| Mass Spectrometry (MS) | Molecular Weight | 205.29 g/mol (observed) |
| Elemental Analysis | %C, %H, %N, %O | Conforms to the theoretical values for C₁₃H₁₉NO |
| High-Performance Liquid Chromatography (HPLC) | Purity | 99.8% |
| Karl Fischer Titration | Water Content | 0.1% |
| Thermogravimetric Analysis (TGA) | Loss on Drying | 0.05% |
| Assigned Purity | 99.6% |
Chromatographic Method Development for Related Propanamide Analytes
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound and its related propanamide analytes. nih.gov The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from any impurities or degradation products.
The initial phase of method development involves gathering information about the physicochemical properties of this compound, such as its solubility, pKa, and UV absorption spectrum. This information guides the selection of the appropriate column, mobile phase, and detector settings. celonpharma.com For propanamide analytes, a reversed-phase HPLC method is commonly employed, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Method optimization is a critical phase where parameters such as the mobile phase composition, pH, gradient elution profile, flow rate, and column temperature are fine-tuned to achieve the desired separation. The goal is to obtain symmetrical peaks for all analytes with adequate resolution between them.
The following table outlines a typical set of optimized HPLC parameters for the analysis of this compound and its related substances.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Development of Detection Techniques for Trace Analysis (e.g., in research matrices)
The detection of trace amounts of this compound in complex research matrices necessitates the development of highly sensitive and selective analytical methods. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often the methods of choice for such applications. nveo.org
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nveo.org The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. For the mass spectrometer, this includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI) and optimizing the fragmentation of the parent ion to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for the highly selective detection of the target analyte even in the presence of a complex matrix.
The validation of a trace analysis method is rigorous and includes the determination of the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A hypothetical summary of a validated LC-MS/MS method for the trace analysis of this compound is presented below.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 206.3 |
| Product Ion (m/z) | 134.2 |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 5% |
Impurity Isolation and Characterization Methodologies
The identification and characterization of impurities are of paramount importance in the development of any chemical entity. mdpi.com Impurities can arise from the manufacturing process (synthetic by-products) or from the degradation of the compound over time. mdpi.com
During the synthesis of this compound, various by-products can be formed. The first step in their identification is the use of a high-resolution analytical technique, such as HPLC, to detect and resolve these impurities. Once detected, the impurities need to be identified. This is often achieved using LC-MS, which provides the molecular weight of the impurity.
For definitive structural elucidation, the impurity often needs to be isolated. Preparative HPLC is a common technique used for this purpose, where larger quantities of the sample are injected onto a larger-scale HPLC column to collect a sufficient amount of the purified impurity. nih.gov The isolated impurity is then subjected to a range of spectroscopic techniques, including NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS), to determine its exact structure. mdpi.comnih.gov
Once the impurities have been identified, it is crucial to quantify their levels in the this compound sample. The previously developed and validated HPLC method is typically used for this purpose. The quantification can be performed using an external standard of the impurity if it has been isolated or synthesized.
In cases where an authentic standard of the impurity is not available, the concentration of the impurity can be estimated using the principle of relative response factor (RRF). The RRF is a measure of the detector response of the impurity relative to the main compound.
The following table shows hypothetical data for the quantification of two synthetic impurities in a batch of this compound.
| Impurity | Retention Time (min) | Area (%) | Relative Response Factor (RRF) | Corrected Area (%) |
| Impurity A | 8.5 | 0.12 | 1.2 | 0.10 |
| Impurity B | 10.2 | 0.08 | 0.9 | 0.09 |
Structure Activity Relationship Sar Studies in Non Biological Chemical Systems Focus on Physicochemical Effects on Interactions
Impact of Aromatic Substituents on Chemical Properties
The substitution pattern on the aromatic ring of N-aryl amides significantly influences their chemical and physical properties. In N-[1-(2-methylphenyl)propyl]propanamide, the presence of a methyl group at the ortho-position of the phenyl ring introduces specific electronic and steric effects.
The methyl group is an electron-donating group (EDG) which, through an inductive effect, increases the electron density of the aromatic ring. This increased electron density can influence the reactivity of the ring in electrophilic aromatic substitution reactions. However, the primary impact is on the amide nitrogen. The electron-donating nature of the tolyl group affects the basicity and nucleophilicity of the amide nitrogen, though this effect is modulated by the delocalization of the nitrogen's lone pair into the carbonyl group. wikipedia.org Compared to unsubstituted N-phenylpropanamide, the ortho-methyl group can also introduce significant steric hindrance. This steric clash can influence the conformation of the molecule, potentially affecting the planarity of the amide bond and, consequently, its chemical properties. For instance, steric hindrance can impact the accessibility of the amide for intermolecular interactions or reactions.
The position of the substituent is critical. An ortho-substituent, as in this case, exerts a more pronounced steric effect compared to meta or para substituents, which can influence reaction rates and equilibria. Studies on related toluidides have shown that the position of the methyl group can subtly alter physicochemical properties. mdpi.com
Table 1: Predicted Influence of Aromatic Substituents on N-Aryl Amide Properties (This table is illustrative, based on general chemical principles for N-aryl amides)
| Substituent at Ortho-Position | Electronic Effect | Steric Effect | Predicted Impact on Amide N-H Acidity | Predicted Impact on Aromatic Ring Reactivity (Electrophilic Substitution) |
|---|---|---|---|---|
| -CH₃ (as in the subject compound) | Electron-Donating | Moderate | Decreases | Activates (but sterically hindered) |
| -H | Neutral | Minimal | Baseline | Baseline |
| -Cl | Electron-Withdrawing | Moderate | Increases | Deactivates |
| -NO₂ | Strongly Electron-Withdrawing | Moderate-Large | Strongly Increases | Strongly Deactivates |
Stereochemical Influences on Molecular Interactions
The structure of this compound features a chiral center at the first carbon of the N-propyl group, the carbon atom bonded to the nitrogen, the tolyl group, and an ethyl group. This chirality means the compound exists as a pair of enantiomers (R and S forms). In a non-chiral environment, enantiomers exhibit identical physical and chemical properties. However, in the presence of other chiral entities, they can behave differently. wikipedia.org
This differential interaction is the basis for chiral chromatography, a key technique for separating enantiomers. When a racemic mixture of this compound is passed through a column containing a chiral stationary phase (CSP), the two enantiomers may form transient diastereomeric complexes with the CSP. The stability of these complexes often differs due to steric and electronic interactions, leading to different retention times and allowing for their separation. The specific three-dimensional arrangement of the tolyl, ethyl, and propanamide groups around the chiral center dictates how effectively each enantiomer can interact with the chiral selector of the CSP. semanticscholar.orgbohrium.com The development of methods for the enantioselective synthesis of chiral amines and their derivatives is a significant area of research, underscoring the importance of stereochemistry. nih.govnih.gov
Table 2: Conceptual Interaction of Enantiomers with a Chiral Stationary Phase (This table is a conceptual illustration of chiral separation principles)
| Enantiomer | Hypothetical Interaction with a Chiral Stationary Phase | Expected Elution Order |
|---|---|---|
| (R)-N-[1-(2-methylphenyl)propyl]propanamide | Forms a more stable transient diastereomeric complex due to a better stereochemical fit. | Elutes later (longer retention time) |
| (S)-N-[1-(2-methylphenyl)propyl]propanamide | Forms a less stable transient diastereomeric complex due to steric repulsion. | Elutes earlier (shorter retention time) |
Chain Length and Branching Effects on Molecular Behavior
The length of the acyl chain (propanamide vs., for instance, ethanamide or butanamide) affects the molecule's hydrophobic character. A longer chain generally increases lipophilicity (higher LogP value) and can enhance van der Waals interactions, potentially influencing how the molecule partitions between different phases.
The branching at the N-alkyl substituent is particularly significant. The N-[1-(2-methylphenyl)propyl] group is a secondary alkyl group. This branching creates more steric bulk around the amide nitrogen compared to a linear N-propyl group. This steric hindrance can affect the rate of reactions involving the amide group, such as hydrolysis or N-alkylation, by impeding the approach of reagents. nih.gov The branching also influences the molecule's conformational flexibility and its ability to pack in a solid-state lattice, which can affect physical properties like melting point.
Table 3: Comparison of Physicochemical Properties based on Alkyl Chain Variation (Data for analogous compounds are used to illustrate general trends)
| Compound | Acyl Chain Length | N-Alkyl Branching | Predicted Relative Lipophilicity (LogP) | Predicted Steric Hindrance at Amide |
|---|---|---|---|---|
| N-(2-methylphenyl)acetamide | Shorter (C2) | None | Lower | Lower |
| This compound | Medium (C3) | Secondary | Higher | Higher |
| N-(2-methylphenyl)butanamide | Longer (C4) | None | Higher | Lower |
Influence of Amide Modifications on Chemical Reactivity Profiles
The amide functional group is the reactive heart of the molecule. This compound is a secondary amide, meaning the amide nitrogen is bonded to one hydrogen and two carbon atoms. The reactivity of amides is famously lower than that of other carboxylic acid derivatives like esters or acid chlorides. This stability is due to resonance, where the nitrogen's lone pair of electrons delocalizes into the carbonyl group, giving the C-N bond partial double-bond character. mdpi.comquora.com This resonance stabilization makes the carbonyl carbon less electrophilic and the C-N bond harder to break.
Modifying the amide group would significantly alter its chemical reactivity. For example, converting the secondary amide to a tertiary amide via N-alkylation (replacing the N-H proton with an alkyl group) would increase steric hindrance around the nitrogen. nih.govrsc.org While this might further stabilize the amide against certain reactions, it can also activate the amide bond towards other transformations by promoting non-planarity, which disrupts the stabilizing resonance. mdpi.com
The conditions required for amide hydrolysis are typically harsh (strong acid or base and heat). The rate of hydrolysis is influenced by the electronic and steric environment. nih.govacs.org Electron-withdrawing groups on the N-aryl ring can make the carbonyl carbon more electrophilic and facilitate hydrolysis, whereas electron-donating groups, like the methyl group in the subject compound, may have a slight retarding effect on acid-catalyzed hydrolysis.
Table 4: Relative Reactivity Profiles of Amide Types (This table presents a generalized comparison of amide reactivity)
| Amide Type | General Structure | Relative Stability to Hydrolysis | Key Features |
|---|---|---|---|
| Primary Amide | R-CO-NH₂ | High | Two N-H bonds available for hydrogen bonding. |
| Secondary Amide (as in subject compound) | R-CO-NHR' | High | One N-H bond; steric hindrance from R' group can influence reactivity. |
| Tertiary Amide | R-CO-NR'R'' | Very High | No N-H bond for hydrogen donation; increased steric hindrance. |
| Twisted (Non-planar) Amide | (Varies) | Low | Resonance is disrupted, making the carbonyl more ketone-like and reactive. mdpi.com |
Future Directions in Fundamental Chemical Research on N 1 2 Methylphenyl Propyl Propanamide
Novel Synthetic Approaches and Catalyst Discovery
The efficient and stereoselective synthesis of N-[1-(2-methylphenyl)propyl]propanamide is a key area for future research. While traditional methods for amide bond formation are well-established, the focus is shifting towards more sustainable and atom-economical catalytic approaches.
Future research will likely concentrate on the development of novel catalysts for the asymmetric synthesis of this compound. The enantioselective synthesis of chiral amides can be achieved through methods like the rhodium-catalyzed carbene N-H insertion reaction, which has shown promise for a wide range of substrates with high yields and excellent enantioselectivity. nih.gov The development of catalysts that can selectively produce either enantiomer of this compound is a significant goal. nih.gov This could involve the use of chiral ligands in combination with transition metals such as palladium or iridium, which have been successful in the asymmetric synthesis of other chiral amines and amides. elsevierpure.comacs.org
Furthermore, continuous flow chemistry presents a promising avenue for the synthesis of chiral molecules. nih.gov Developing a continuous flow process for this compound could offer advantages in terms of scalability, safety, and process control. nih.gov The exploration of biocatalysis, using enzymes to catalyze the formation of the amide bond, could also lead to highly selective and environmentally friendly synthetic routes.
| Potential Catalytic System | Anticipated Advantage | Key Research Challenge |
| Chiral Rhodium Complexes | High enantioselectivity and yield in N-H insertion. nih.gov | Catalyst stability and recovery. |
| Palladium with Chiral Ligands | Versatility in asymmetric allylic substitution-type reactions. elsevierpure.com | Ligand design for specific substrate. |
| Iridium-based Catalysts | High activity in asymmetric hydrogenation for related structures. acs.org | Substrate scope extension to propanamides. |
| Biocatalysts (e.g., Lipases) | High stereoselectivity and mild reaction conditions. | Enzyme stability and activity for non-natural substrates. |
| Heterogeneous Catalysts | Ease of separation and reusability. nih.gov | Maintaining high enantioselectivity. |
Advanced Spectroscopic Characterization Techniques (e.g., solid-state NMR, cryogenic electron diffraction)
A thorough understanding of the three-dimensional structure of this compound in different states is crucial for predicting its properties and interactions. Advanced spectroscopic techniques are poised to provide unprecedented atomic-level detail.
Solid-State NMR (ssNMR) Spectroscopy: While solution NMR is a standard tool, ssNMR can provide invaluable information about the molecular structure and dynamics of this compound in its solid, crystalline, or amorphous forms. omicsonline.orgyoutube.comnih.gov Future research could employ ssNMR to:
Determine the precise conformation of the molecule in the solid state.
Characterize intermolecular interactions, such as hydrogen bonding, which govern its crystal packing. youtube.com
Study the dynamics of the methyl and propyl groups.
Cryogenic Electron Diffraction (Cryo-ED): This emerging technique, particularly microcrystal electron diffraction (MicroED), has shown remarkable potential for determining the structures of small organic molecules from nanocrystals. springernature.comnih.govacs.orgthermofisher.com For a compound like this compound, which may be challenging to grow into large single crystals suitable for X-ray diffraction, MicroED offers a powerful alternative. thermofisher.com Future studies could utilize MicroED to obtain high-resolution crystal structures, providing definitive information about bond lengths, bond angles, and stereochemistry. acs.org
| Technique | Information Gained | Potential Application to this compound |
| Solid-State NMR | Conformation, packing, dynamics in solid state. omicsonline.orgyoutube.com | Elucidating crystal polymorphism and its impact on physical properties. |
| Cryogenic Electron Diffraction | High-resolution 3D structure from nanocrystals. springernature.comacs.org | Determining the absolute configuration of chiral centers. |
| 2D NMR (in solution) | Connectivity and spatial relationships between atoms. omicsonline.org | Confirming the solution-state conformation and intramolecular interactions. |
Integration of Machine Learning in Computational Chemistry for Propanamide Design
Machine learning (ML) is revolutionizing molecular design by enabling the rapid screening of vast chemical spaces and the prediction of molecular properties. nih.govacs.orgillinois.edutue.nl For this compound and related structures, ML can accelerate the discovery of new derivatives with tailored properties.
Future research directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models to predict the biological or chemical properties of a series of propanamide derivatives. nih.gov
Generative Models: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel propanamide structures with desired characteristics, such as specific binding affinities or solubility profiles.
Reaction Prediction: Employing ML algorithms to predict the outcomes of synthetic reactions, thereby optimizing the synthesis of this compound and its analogs.
| Machine Learning Approach | Objective | Required Input Data |
| Supervised Learning (e.g., QSAR) | Predict properties of new propanamide derivatives. nih.govacs.org | A dataset of propanamides with known structures and measured properties. |
| Unsupervised Learning | Identify patterns and clusters within a library of propanamides. nih.gov | A large dataset of propanamide structures. |
| Reinforcement Learning | Optimize a synthetic pathway to this compound. | A set of possible chemical reactions and their associated costs/yields. |
Exploration of Supramolecular Chemistry involving Propanamide Motifs
The amide functional group is a cornerstone of supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. mdpi.comacs.org The this compound molecule, with its N-H donor and C=O acceptor, is an excellent candidate for forming well-defined supramolecular assemblies.
Future research in this area could focus on:
Self-Assembly Studies: Investigating the self-assembly of this compound in various solvents to form structures such as chains, ribbons, or more complex networks. nih.govnih.gov
Co-crystallization: Exploring the formation of co-crystals with other molecules to create new materials with unique properties. The presence of the aromatic ring also allows for potential π-π stacking interactions.
Organogel Formation: Investigating the potential of this compound derivatives to act as low-molecular-weight organogelators, which have applications in materials science and drug delivery. acs.org
Development of this compound as a Chemical Probe for Fundamental Reaction Studies
The specific structure of this compound makes it a potential candidate for use as a chemical probe to study fundamental reaction mechanisms. The amide bond, while generally stable, can be activated under certain conditions. nih.gov
Future research could explore its use in:
Studying Amide Bond Activation: The steric hindrance around the amide bond, provided by the 2-methylphenyl and propyl groups, could be used to probe the steric and electronic effects in metal-catalyzed or enzymatic amide bond cleavage reactions. nih.govresearchgate.net
Investigating Reaction Kinetics: The chiral nature of the molecule allows for the study of stereoselective reactions. By monitoring the conversion of one enantiomer, it could serve as a probe to understand the kinetics and mechanism of stereospecific catalytic processes.
Probing Enzyme Active Sites: Modified versions of this compound could be designed as probes to map the active sites of enzymes that process amide-containing substrates.
| Area of Investigation | Role of this compound | Potential Outcome |
| Amide Bond Cleavage Studies | Substrate with defined steric and electronic properties. nih.gov | Deeper understanding of the factors governing amide bond reactivity. |
| Asymmetric Catalysis | Chiral substrate for monitoring enantioselective transformations. | Development of more efficient and selective catalysts. |
| Enzymology | Scaffold for designing specific enzyme inhibitors or substrates. | Insights into enzyme mechanism and design of new therapeutic agents. |
Q & A
Q. What in vitro models assess the metabolic pathways of this compound?
- Methodological Answer :
- Hepatocyte incubations : Human liver microsomes (HLMs) with NADPH cofactor identify phase I metabolites (e.g., hydroxylation at the propyl chain) .
- CYP450 inhibition assays : Fluorescent substrates (e.g., CYP3A4) quantify enzyme inhibition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
